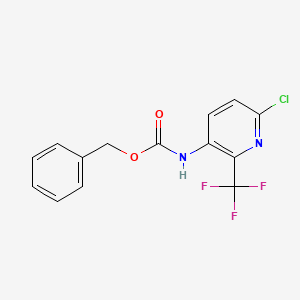
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclo-condensation reactions involving trifluoromethyl-containing building blocks.
Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced via substitution reactions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the pyridine derivative with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: It can be used in the synthesis of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming hydrogen bonds and other interactions . The chloro group can also contribute to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the chloro and carbamate groups.
Tipranavir: A trifluoromethyl-containing drug used in antiviral therapy.
Uniqueness
Benzyl (6-chloro-2-(trifluoromethyl)pyridin-3-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and trifluoromethyl groups enhances its reactivity and binding affinity, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C14H10ClF3N2O2 |
|---|---|
Peso molecular |
330.69 g/mol |
Nombre IUPAC |
benzyl N-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-7-6-10(12(20-11)14(16,17)18)19-13(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,19,21) |
Clave InChI |
PMGWYJJANFEFHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



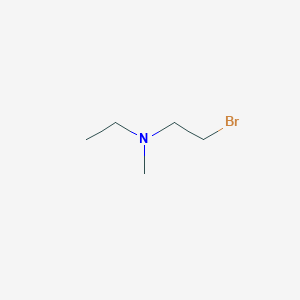
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)

![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)

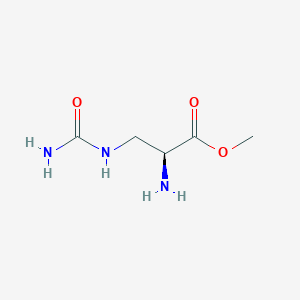
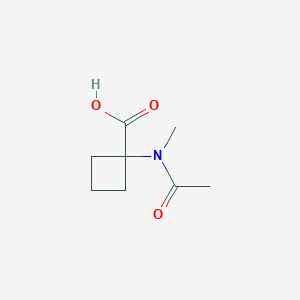
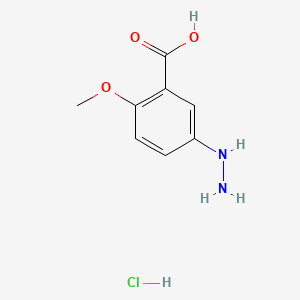
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-amine](/img/structure/B13499111.png)


![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
